molecular formula C15H14N2O B2923055 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine CAS No. 39921-38-5

4-(2-Benzooxazol-2-yl-ethyl)-phenylamine

Cat. No.: B2923055
CAS No.: 39921-38-5
M. Wt: 238.29
InChI Key: MGGJGFVVDXXCPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine typically involves the reaction of 2-substituted benzoxazoles with appropriate reagents. One common method involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions to form the benzoxazole ring . The subsequent introduction of the ethyl and phenylamine groups can be achieved through various substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activities make it a valuable tool in biological research. It has been studied for its potential as an antimicrobial, antifungal, and antiviral agent .

Medicine: In medicine, benzoxazole derivatives, including this compound, are explored for their potential therapeutic applications. They have shown promise in the development of new drugs for treating infections and cancer .

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial growth .

Comparison with Similar Compounds

Uniqueness: 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications make it a compound of significant interest.

Properties

IUPAC Name

4-[2-(1,3-benzoxazol-2-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGJGFVVDXXCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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